molecular formula C16H15NO2 B6370530 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol CAS No. 1261896-22-3

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol

Cat. No.: B6370530
CAS No.: 1261896-22-3
M. Wt: 253.29 g/mol
InChI Key: QYKIWHBPTILJAR-UHFFFAOYSA-N
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Description

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol is an organic compound with a complex structure that includes a cyclopropyl group, an aminocarbonyl group, and a phenyl group attached to a phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(Cyclopropylaminocarbonyl)phenylboronic acid. This intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenyl compound with a cyclopropylaminocarbonylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminocarbonyl group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropylaminocarbonyl group can interact with amino acid residues in the enzyme, leading to conformational changes that inhibit enzyme function. Additionally, the phenol group can participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol is unique due to the presence of both a phenol group and a cyclopropylaminocarbonyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-3-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-15-8-4-11(5-9-15)12-2-1-3-13(10-12)16(19)17-14-6-7-14/h1-5,8-10,14,18H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKIWHBPTILJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683605
Record name N-Cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-22-3
Record name N-Cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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